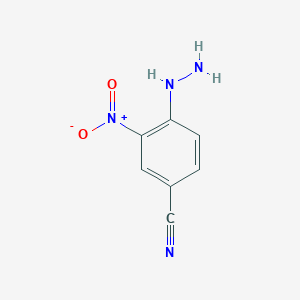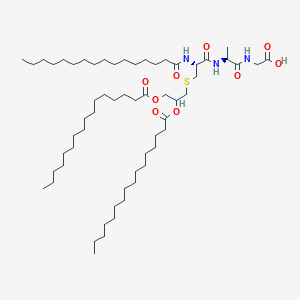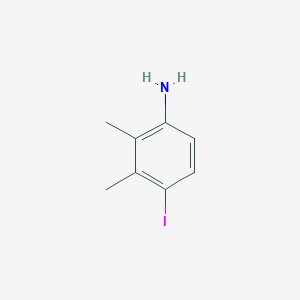
(2E)-2-(hydroxymethylidene)-3H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(hydroxymethylidene)-3H-inden-1-one, also known as isatin, is a heterocyclic organic compound. It is widely used in pharmaceutical research due to its diverse biological activities. Isatin has been reported to exhibit anticancer, antiviral, antibacterial, antifungal, anticonvulsant, and antidepressant properties.
Mécanisme D'action
The mechanism of action of (2E)-2-(hydroxymethylidene)-3H-inden-1-one varies depending on its biological activity. Isatin induces apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic proteins. Isatin inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Isatin suppresses metastasis by inhibiting the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). Isatin exhibits antiviral activity by inhibiting viral entry, replication, and maturation. Isatin exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting bacterial DNA synthesis. Isatin exhibits antifungal activity by disrupting fungal cell walls and inhibiting fungal DNA synthesis. Isatin exhibits anticonvulsant activity by enhancing the activity of gamma-aminobutyric acid (GABA) receptors. Isatin exhibits antidepressant activity by increasing the levels of serotonin, norepinephrine, and dopamine in the brain.
Biochemical and Physiological Effects:
Isatin has several biochemical and physiological effects. Isatin induces oxidative stress by increasing the levels of reactive oxygen species (ROS) and decreasing the levels of antioxidants. Isatin inhibits the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. Isatin increases the levels of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) in the body. Isatin also affects the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
Isatin has several advantages for lab experiments. It is readily available and relatively inexpensive. Isatin has diverse biological activities, making it useful for studying multiple pathways and diseases. Isatin is also stable and easy to handle. However, (2E)-2-(hydroxymethylidene)-3H-inden-1-one has some limitations for lab experiments. Isatin is insoluble in water, which can make it difficult to dissolve in aqueous solutions. Isatin is also sensitive to light and air, which can affect its stability and purity.
Orientations Futures
Isatin has several potential future directions for research. Isatin derivatives can be synthesized to enhance its biological activities and reduce its toxicity. Isatin can be used as a lead compound for drug discovery and development. Isatin can also be used in combination with other drugs to enhance their efficacy and reduce their side effects. Isatin can be used in nanotechnology for drug delivery and imaging. Isatin can also be used in agriculture as a natural pesticide and herbicide.
In conclusion, (2E)-2-(hydroxymethylidene)-3H-inden-1-one is a versatile compound with diverse biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Isatin has the potential to be used in various fields, including pharmaceuticals, nanotechnology, and agriculture. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
Isatin can be synthesized by several methods, including the Gattermann reaction, the Sandmeyer reaction, and the oxidation of indigo. The Gattermann reaction involves the reaction of aniline with carbon monoxide and hydrogen chloride in the presence of copper powder. The Sandmeyer reaction involves the reaction of aniline with nitrous acid and copper powder. The oxidation of indigo involves the reaction of indigo with nitric acid.
Applications De Recherche Scientifique
Isatin has been extensively studied for its biological activities. It has been reported to exhibit anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. Isatin has also been reported to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. Isatin has antibacterial activity against both gram-positive and gram-negative bacteria. Furthermore, (2E)-2-(hydroxymethylidene)-3H-inden-1-one exhibits antifungal activity against several fungal species, including Candida albicans and Aspergillus fumigatus. Isatin has also been reported to exhibit anticonvulsant and antidepressant properties.
Propriétés
IUPAC Name |
(2E)-2-(hydroxymethylidene)-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6,11H,5H2/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGKXPSKGBUEX-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

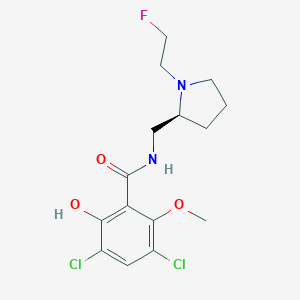
![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)
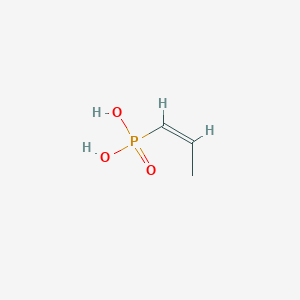
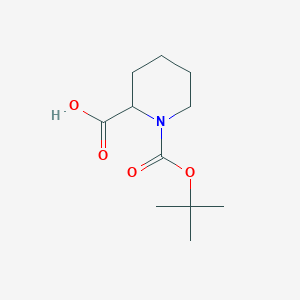

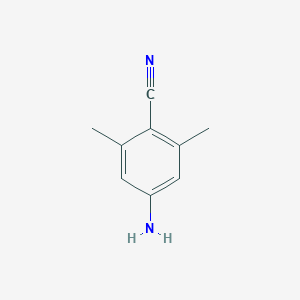

![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
